molecular formula C22H22FN5O2S B2918450 2-(ethylsulfanyl)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1021209-22-2

2-(ethylsulfanyl)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2918450
CAS No.: 1021209-22-2
M. Wt: 439.51
InChI Key: LZQBDXDSKDPKMA-UHFFFAOYSA-N
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Description

The compound 2-(ethylsulfanyl)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the triazolopyrimidine family, a class of heterocyclic compounds known for their diverse pharmacological and agrochemical applications. Its structure features:

  • A triazolopyrimidine core with a fused 1,2,4-triazole and pyrimidine ring system.
  • 3-Fluorophenyl and 2-methoxyphenyl substituents at positions 7 and N, respectively.
  • An ethylsulfanyl group at position 2 and a methyl group at position 3.
  • A carboxamide functional group at position 4.

Triazolopyrimidines are frequently explored as enzyme inhibitors (e.g., dihydroorotate dehydrogenase in malaria ), antitumor agents , and antibacterial compounds . The fluorophenyl and methoxyphenyl groups likely enhance target binding via hydrophobic and π-π interactions, while the ethylsulfanyl moiety may influence solubility and metabolic stability .

Properties

IUPAC Name

2-ethylsulfanyl-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2S/c1-4-31-22-26-21-24-13(2)18(20(29)25-16-10-5-6-11-17(16)30-3)19(28(21)27-22)14-8-7-9-15(23)12-14/h5-12,19H,4H2,1-3H3,(H,25,29)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQBDXDSKDPKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3OC)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves a multi-step reaction sequence. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations. The process may also involve purification steps such as crystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

2-(ethylsulfanyl)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolopyrimidine Derivatives

Compound ID R2 R7 RN Core Modification Reference
Target Compound Ethylsulfanyl 3-Fluorophenyl 2-Methoxyphenyl None N/A
Compound in - 3-Hydroxyphenyl 2-Methoxyphenyl Dihydro core
Compound 92 () Dimethylaminomethyl 4-Chlorophenyl - None
Compound 6a () 4-Fluorophenyl 4-Chlorophenyl Benzenesulfonamide Thieno-fused ring
Compound 8 () - 2-Methoxyphenyl 4-Methoxyphenethyl None

Key Observations :

  • Ethylsulfanyl at R2 in the target compound contrasts with dimethylaminomethyl in derivatives, which could alter electronic properties and steric bulk .

Key Observations :

  • Yields for chlorophenyl-substituted derivatives () range from 11% to 56% , influenced by steric and electronic effects of substituents .
  • Microwave synthesis () offers rapid access to dihydrotriazolopyrimidines but requires optimization for scalability .

Key Observations :

  • Fluorophenyl and chlorophenyl groups correlate with antiparasitic activity ( vs. 8) .
  • The methoxyphenyl group in derivatives may enhance CNS permeability due to increased lipophilicity .

Physicochemical and Crystallographic Properties

Table 4: Crystallographic Data

Compound ID Crystal System Dihedral Angles (°) π-π Interactions (Å) Reference
Target Compound (Not reported) - - N/A
Compound in Triclinic (P1) 89.45 (Chlorophenyl) 3.63–3.88
Compound in Triclinic (P1) - Intermolecular H-bonds

Key Observations :

  • Triclinic packing () with π-π interactions (3.63–3.88 Å) suggests stable lattice formation, critical for formulation .
  • Intermolecular H-bonding in analogs may improve solubility .

Biological Activity

The compound 2-(ethylsulfanyl)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine class, notable for its complex structure and potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings regarding its efficacy against various diseases.

Chemical Structure

The compound features several functional groups that contribute to its biological activity:

  • Ethylsulfanyl group : Enhances solubility and may influence receptor binding.
  • Fluorophenyl group : Known to modulate lipophilicity and biological activity.
  • Methoxyphenyl group : Potentially increases stability and bioavailability.

Synthesis

The synthesis typically involves multi-step reactions that can include:

  • Cyclocondensation : To form the triazole ring.
  • Substitution reactions : For introducing the ethylsulfanyl and fluorophenyl groups.
  • Purification : Techniques such as recrystallization or chromatography to achieve high purity levels.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in cell proliferation and could potentially act on pathways related to cancer progression.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes like dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Anticancer Activity

Research indicates that this compound demonstrates significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies have shown that it exhibits cytotoxicity against breast (MCF-7), colon (HCT-116), and lung cancer cell lines.
  • The IC50 values for these activities are critical indicators of its potency.
Cell LineIC50 Value (μM)Reference
MCF-715.2
HCT-1166.2
A549 (Lung)12.5

Other Biological Activities

Beyond anticancer properties, the compound has shown promise in other areas:

  • Antioxidant Activity : Exhibits potential in scavenging free radicals, which can contribute to oxidative stress-related diseases.
  • Antimicrobial Properties : Some derivatives have been tested against pathogenic bacteria with promising results.

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various triazolopyrimidine derivatives, including the target compound. The results indicated that modifications in the structure significantly influenced activity levels against different cancer types.

Case Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanism of action through molecular docking studies. It was found that the compound binds effectively to the active site of target enzymes, suggesting a competitive inhibition mechanism.

Recent Advances

Recent research has shifted towards optimizing the synthesis process for better yields and exploring structure-activity relationships (SAR) to enhance efficacy and reduce toxicity.

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